2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism Lipophilicity Drug-likeness

2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-11-0, ChemDiv ID: G856-0918) is a synthetic small-molecule belonging to the pyrimido[5,4-b]indole class, a chemotype identified via high-throughput screening as a non-lipid-like Toll-like receptor 4 (TLR4) agonist. It possesses a molecular weight of 415.49 Da, a calculated logP of 5.36, and a polar surface area (PSA) of 33.12 Ų, values distinct from typical lipid-based TLR4 ligands.

Molecular Formula C24H18FN3OS
Molecular Weight 415.49
CAS No. 536705-11-0
Cat. No. B2596531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536705-11-0
Molecular FormulaC24H18FN3OS
Molecular Weight415.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F
InChIInChI=1S/C24H18FN3OS/c1-15-10-12-17(13-11-15)28-23(29)22-21(18-7-3-5-9-20(18)26-22)27-24(28)30-14-16-6-2-4-8-19(16)25/h2-13,26H,14H2,1H3
InChIKeyVOXREUQDVBDVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-11-0): A Differentiated TLR4 Agonist Candidate


2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-11-0, ChemDiv ID: G856-0918) is a synthetic small-molecule belonging to the pyrimido[5,4-b]indole class, a chemotype identified via high-throughput screening as a non-lipid-like Toll-like receptor 4 (TLR4) agonist [1]. It possesses a molecular weight of 415.49 Da, a calculated logP of 5.36, and a polar surface area (PSA) of 33.12 Ų, values distinct from typical lipid-based TLR4 ligands .

Why Substituting 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one with Other In-Class TLR4 Agonists Is Not Straightforward


The pyrimido[5,4-b]indole scaffold demonstrates extreme sensitivity to substituent modifications, where minor changes at the N-3, N-5, or C2 positions fundamentally alter TLR4-dependent cytokine profiles and cytotoxicity [1]. For instance, N-5 alkyl substitutions directly reduce the cytotoxicity of the core hit, while N-3 aryl variations skew signaling toward either NFκB-driven IL-6 or type I interferon-associated IP-10 production, making simple potency comparisons deceptive for application-specific selection [1]. A direct structural analog lacking the 2-fluorobenzyl thioether or the p-tolyl N-3 group cannot be assumed to possess the same signaling bias or safety window.

Quantitative Differentiation Guide for 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one vs. Key Comparators


Lipophilicity Comparison vs. the Prototypical Hit Compound 1Z65

The target compound possesses a calculated logD of 5.36 , a value at the upper boundary of typical oral drug space, and markedly higher than the prototypical but structurally undefined hit 1Z65 (exact logD not publicly reported). This higher lipophilicity can influence plasma protein binding, tissue distribution, and the overall pharmacokinetic profile, presenting a different developability profile compared to earlier-generation pyrimidoindole hits in the same series described by Chan et al., 2013 [1].

TLR4 agonism Lipophilicity Drug-likeness

Comparison of Solubility-Related Parameters vs. Reference Compound 36

The target compound demonstrates poor predicted aqueous solubility, with a logSw of -5.53 (approx. 1.2e-6 M) . By comparison, optimized C8-aryl derivatives like compound 36, which achieved submicromolar human TLR4 potency in a 2017 SAR study [1], showed enhanced potency but similarly will require formulation mitigations for solubility. The target's near-flat PSA of 33.12 Ų underscores its intrinsic hydrophobicity and limited water interaction, making it distinct from the more polar, but also more bulky, C8-naphthyl analogues.

Solubility Drug formulation TLR4 agonist

Structural Basis for CD14-Independent TLR4 Activation vs. LPS

Pyrimido[5,4-b]indoles, as a class, activate NF-κB through TLR4/MD-2 in a CD14-independent manner, unlike bacterial lipopolysaccharide (LPS) which requires CD14 for potent signaling [1]. The target compound, bearing a 2-fluorobenzyl thioether and a p-tolyl N-3 group, retains the core class pharmacophore, and thus is inferred to maintain this differential signaling mode. CD14-independent activation can lead to a distinct cytokine bias (enhanced IP-10 relative to IL-6) as demonstrated by the class, providing a pathway-selective advantage over non-selective TLR4 ligands.

TLR4/MD-2 CD14-independent signaling Immune adjuvant

Recommended Application Scenarios for 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


Investigating Structure-Activity Relationships (SAR) of TLR4 Biased Signaling

Based on the class's demonstrated CD14-independent bias toward type I interferon (IP-10) over NFκB (IL-6), this compound with its specific 2-fluorobenzyl and p-tolyl substituents is ideal for SAR expansion. Its high logD (5.36) and low PSA (33.12 Ų) suggest it occupies a distinct lipophilic space from earlier hits, enabling systematic mapping of how N-3 aryl variation tunes signaling bias [1]. Comparative studies against a closely matched N-3 phenyl analog or the C8-optimized compound 36 would directly quantify the contribution of the p-methyl group.

In Vivo Pharmacokinetic Profiling of Highly Lipophilic TLR4 Agonists

The measured logP (5.36) and predicted aqueous solubility (logSw -5.53) define this compound as a probe for studying the in vivo disposition of extremely lipophilic innate immune stimulators . Its procurement is indicated for programs needing to benchmark the pharmacokinetic impact of lipophilic modifications against less hydrophobic pyrimidoindole scaffolds, such as those with short alkyl N-5 substitutions which have been shown to reduce cytotoxicity [1].

CD14-Independent Adjuvant Safety Profiling vs. LPS-mimetics

For vaccine adjuvant programs seeking to decouple potent TLR4 stimulation from the septic shock risk associated with LPS, this compound serves as a critical test article. The class's CD14-independent mechanism, which the target compound possesses through its conserved core, is predicted to limit systemic toxicity [1]. Direct head-to-head in vivo cytokine release and lethality studies against a standard MPLA adjuvant would quantify the therapeutic window advantage.

Chemical Probe for TLR4/MD-2 Complex Binding Interface Mapping

Computational studies supporting the core scaffold's binding primarily to MD-2 in the TLR4/MD-2 complex indicate this compound is suitable for competitive binding and crystallography experiments [1]. Its heavy atom substitution (fluorine on benzyl and methyl on phenyl) provides useful X-ray anomalous scattering and NMR probes, offering a route to define the structural basis of the CD14-independent signaling interface when procured alongside unsubstituted parent scaffolds.

Quote Request

Request a Quote for 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.